molecular formula C23H22N4O4S B13435222 benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13435222
M. Wt: 450.5 g/mol
InChI Key: VPSDLKPEYQXADA-SLAGKEBRSA-N
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Description

Benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo heptane core, a triazole ring, and a benzhydryl group. Its molecular formula is C23H22N4O4S, and it has a molecular weight of 450.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves multiple steps, starting with the formation of the thia-azabicyclo heptane core. This is typically achieved through a cyclization reaction involving a suitable precursor. The triazole ring is then introduced via a click chemistry reaction, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and click chemistry steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid or ketone, while reduction could produce an alcohol or alkane .

Scientific Research Applications

Benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thia-azabicyclo heptane derivatives, such as:

Uniqueness

What sets benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate apart is its unique combination of functional groups and its potential for diverse applications. The presence of the triazole ring, in particular, provides additional opportunities for chemical modification and biological activity .

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C23H22N4O4S/c1-23(15-26-13-12-24-25-26)21(27-18(28)14-19(27)32(23)30)22(29)31-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,19-21H,14-15H2,1H3/t19-,21+,23?,32?/m1/s1

InChI Key

VPSDLKPEYQXADA-SLAGKEBRSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5

Canonical SMILES

CC1(C(N2C(S1=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5

Origin of Product

United States

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